

# An In-depth Technical Guide to 2,3,5-Trifluorophenylboronic Acid

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## Compound of Interest

Compound Name: *2,3,5-Trifluorophenylboronic acid*

Cat. No.: B1308368

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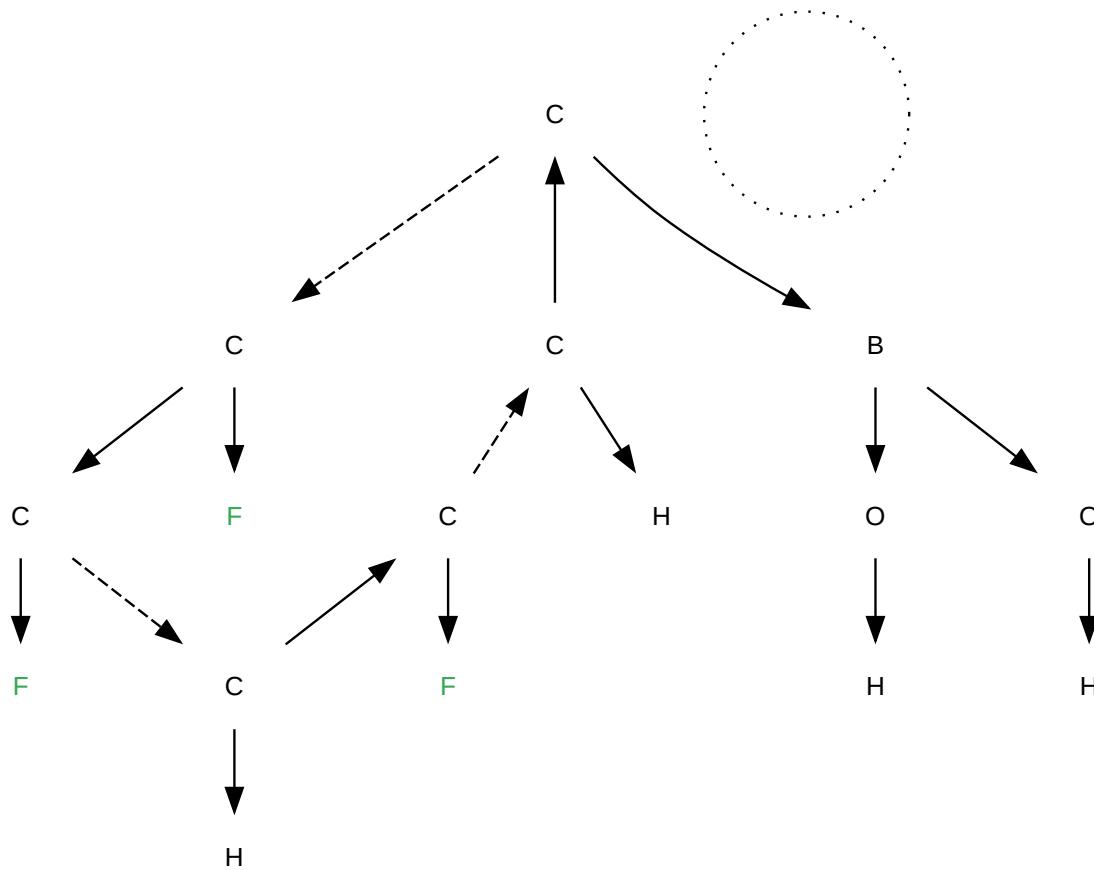
This document provides a comprehensive overview of **2,3,5-trifluorophenylboronic acid**, a versatile fluorinated organoboron compound. Its unique electronic properties, conferred by the multiple fluorine substituents, make it a valuable building block in organic synthesis and a reagent of significant interest in medicinal chemistry and materials science. This guide details its chemical structure, physical properties, key synthetic protocols, and applications, particularly in the context of drug discovery.

## Chemical Structure and Formula

**2,3,5-Trifluorophenylboronic acid** is an aromatic compound featuring a phenyl ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and a boronic acid functional group ( $-\text{B}(\text{OH})_2$ ) at the 1 position.

- Molecular Formula:  $\text{C}_6\text{H}_4\text{BF}_3\text{O}_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: 2,3,5-Trifluorobenzeneboronic acid[\[2\]](#)[\[4\]](#)
- CAS Number: 247564-73-4[\[1\]](#)[\[2\]](#)

The structure of the molecule is depicted below.



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Figure 1: Chemical structure of **2,3,5-Trifluorophenylboronic acid**.

## Physicochemical and Spectroscopic Data

The properties of **2,3,5-trifluorophenylboronic acid** are summarized in the table below. The presence of electronegative fluorine atoms significantly influences its reactivity and physical characteristics.

Property	Value	Reference
Molecular Weight	175.90 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Melting Point	221 °C (decomposes)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	269.3 ± 50.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.44 ± 0.1 g/cm³ (Predicted)	<a href="#">[4]</a>
pKa	6.26 ± 0.58 (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in Methanol	<a href="#">[4]</a>
Storage	Sealed in dry, room temperature or 2-8°C	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

**2,3,5-Trifluorophenylboronic acid** is a crucial reactant in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl molecules, a common motif in pharmacologically active compounds.[\[2\]](#) The electron-withdrawing trifluoromethyl groups can enhance its reactivity and selectivity.[\[2\]](#)

Objective: To synthesize a substituted biaryl compound via the coupling of **2,3,5-trifluorophenylboronic acid** with an aryl halide.

Materials:

- **2,3,5-Trifluorophenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., Aryl-Br, Aryl-I) (1.0 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents)

- Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, **2,3,5-trifluorophenylboronic acid**, the palladium catalyst, and the base.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

The synthesis of aryl boronic acids often proceeds through the formation of an organometallic intermediate (e.g., Grignard or organolithium reagent) followed by quenching with a boron electrophile. The following is an illustrative protocol adapted from the synthesis of the similar (3,4,5-trifluorophenyl)boronic acid.[5][6]

Objective: To synthesize **2,3,5-trifluorophenylboronic acid** from 1-bromo-2,3,5-trifluorobenzene.

Materials:

- 1-Bromo-2,3,5-trifluorobenzene (1.0 equivalent)
- Magnesium turnings (1.2 equivalents)
- Anhydrous ether or Tetrahydrofuran (THF)

- Trimethyl borate ( $\text{B}(\text{OMe})_3$ , 2.0 equivalents)
- Aqueous HCl or  $\text{NH}_4\text{Cl}$  for workup

Procedure:

- Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere.
- Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.
- Add a solution of 1-bromo-2,3,5-trifluorobenzene in anhydrous ether dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
- After the addition is complete, stir the resulting Grignard reagent solution for an additional 1-2 hours.
- In a separate flame-dried flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.
- Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula at -78 °C.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Quench the reaction by slowly adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$  or dilute HCl.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- The resulting crude solid can be purified by recrystallization to afford pure **2,3,5-trifluorophenylboronic acid**.

## Applications in Drug Discovery and Development

**2,3,5-Trifluorophenylboronic acid** serves as a key building block in the synthesis of pharmaceuticals.<sup>[7]</sup> Its utility is particularly noted in the development of agonists for G-protein

coupled receptors (GPCRs), which are important drug targets.

Specifically, it is used as a reactant in the synthesis of pyrazole-acid derivatives that act as agonists of the human orphan GPCR GPR109a (also known as niacin receptor 1).[1][4] The introduction of the trifluorophenyl moiety can modulate the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.

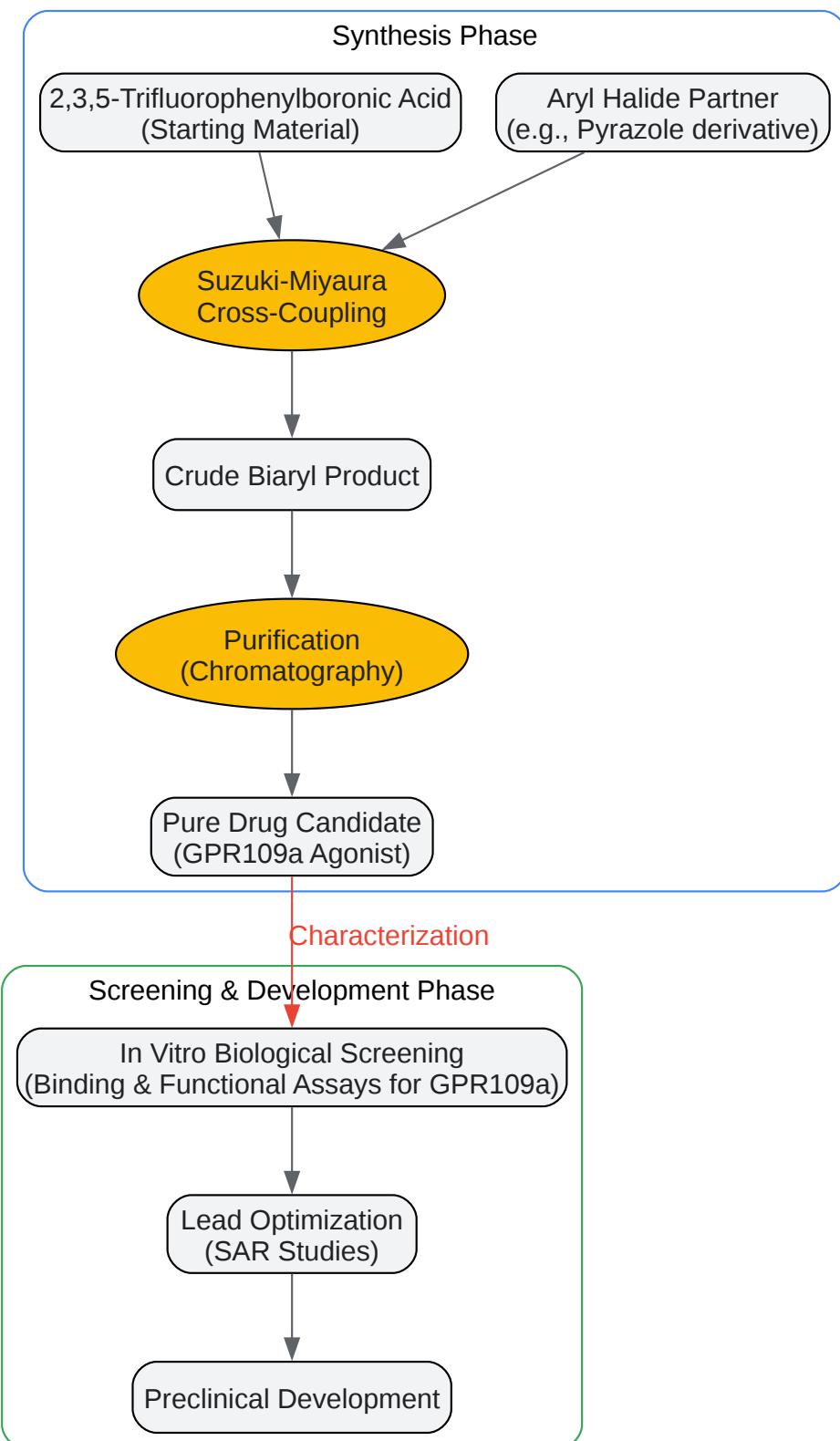
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Figure 2: Workflow for the use of **2,3,5-Trifluorophenylboronic acid** in drug discovery.

This workflow highlights the transition from a synthetic building block to a potential therapeutic agent. The unique properties imparted by the trifluorophenyl group are assessed through rigorous biological screening and structure-activity relationship (SAR) studies to optimize the final drug candidate for preclinical evaluation.[\[7\]](#)

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